molecular formula C14H18BrClN2 B2700524 1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride CAS No. 1052077-09-4

1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2700524
CAS No.: 1052077-09-4
M. Wt: 329.67
InChI Key: UMVNZAROOHWWHG-UHFFFAOYSA-N
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Description

1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopropene and 2-butyl-1H-1,3-benzodiazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or toluene, and catalysts such as palladium or copper may be used.

    Reaction Steps: The key steps in the synthesis include the bromination of propene to form 2-bromopropene, followed by the alkylation of 2-butyl-1H-1,3-benzodiazole with 2-bromopropene to yield the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered biological activities.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or alcohol derivative.

Scientific Research Applications

1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-bromoprop-2-en-1-yl)(prop-2-en-1-yl)amine: This compound shares a similar brominated propene structure but differs in its amine functional group.

    N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride: Another compound with a similar brominated propene structure but with a hydroxylamine functional group.

Uniqueness

1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride is unique due to its benzodiazole core, which imparts distinct biological activities and chemical reactivity. The presence of the butyl group further enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-butylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2.ClH/c1-3-4-9-14-16-12-7-5-6-8-13(12)17(14)10-11(2)15;/h5-8H,2-4,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVNZAROOHWWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC(=C)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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